molecular formula C6H8ClNO B13026591 (5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol

(5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B13026591
M. Wt: 145.59 g/mol
InChI Key: KQSUINOZUCOOGE-UHFFFAOYSA-N
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Description

(5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a chloro substituent at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 2-position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol typically involves the chlorination of 1-methylpyrrole followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 1-methylpyrrole with N-chlorosuccinimide (NCS) to introduce the chloro substituent. The resulting 5-chloro-1-methylpyrrole is then subjected to a formylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: (5-Chloro-1-methyl-1H-pyrrol-2-yl)formaldehyde or (5-Chloro-1-methyl-1H-pyrrol-2-yl)carboxylic acid.

    Reduction: 1-Methyl-1H-pyrrol-2-ylmethanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.

    Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloro and hydroxymethyl groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s biological activity. The exact pathways and targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

    1-Methyl-1H-pyrrol-2-ylmethanol: Lacks the chloro substituent, which may result in different reactivity and biological activity.

    5-Chloro-1H-pyrrol-2-ylmethanol: Lacks the methyl group at the 1-position, which can affect its chemical properties and interactions.

    1-Methyl-5-nitro-1H-pyrrol-2-ylmethanol:

Uniqueness: The presence of both the chloro and hydroxymethyl groups in (5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

(5-chloro-1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C6H8ClNO/c1-8-5(4-9)2-3-6(8)7/h2-3,9H,4H2,1H3

InChI Key

KQSUINOZUCOOGE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1Cl)CO

Origin of Product

United States

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